![molecular formula C17H24N2O2S B2552138 [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415602-00-3](/img/structure/B2552138.png)
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism of action varies depending on the specific disease or condition being treated.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. The compound has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is its versatility in lab experiments. The compound can be used in a range of assays and experiments, making it a valuable tool for researchers. However, the compound is relatively expensive and can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. One area of research is the development of novel drugs based on the compound for the treatment of various diseases. Another area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, the compound could be studied for its potential use in medical imaging and as a diagnostic tool for various diseases. Finally, the compound could be further studied to elucidate its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of [4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone involves a series of chemical reactions. The starting material for the synthesis is 2-morpholinoethylamine, which is reacted with 2-bromo-1-phenylethane to form 4-(2-phenylethyl)morpholine. This intermediate is then reacted with thiomorpholine-4-carbonyl chloride to obtain this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.
properties
IUPAC Name |
[4-(2-phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(19-9-12-22-13-10-19)16-14-18(8-11-21-16)7-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSJVXLXWJFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)
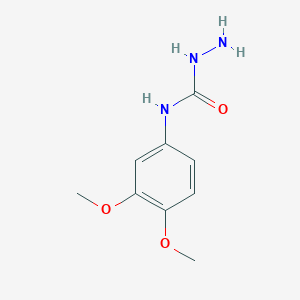
![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)
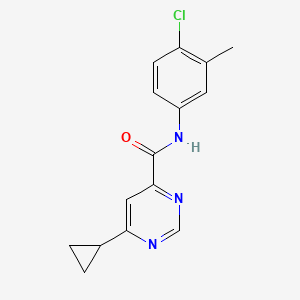
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)
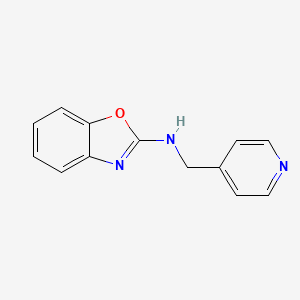
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2552070.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
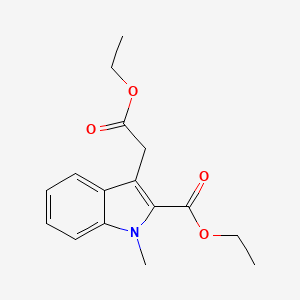
![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)
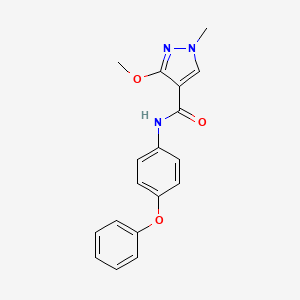
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)